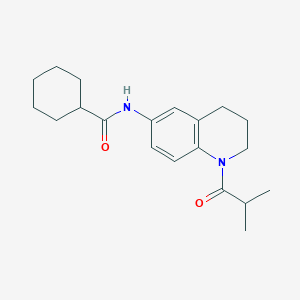

![molecular formula C13H18Cl2N4 B2487396 4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride CAS No. 2136571-30-5](/img/structure/B2487396.png)

4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

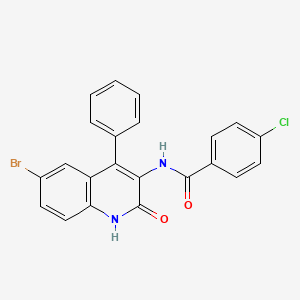

4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride is a useful research compound. Its molecular formula is C13H18Cl2N4 and its molecular weight is 301.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Applications :

- A study by Fussell et al. (2012) described a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, a drug used for cancer treatment. The process included nucleophilic aromatic substitution, hydrogenation, and iodination, optimized for scale-up (Fussell et al., 2012).

- Another research by Dong-ming (2012) also focused on synthesizing 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, highlighting a 67.2% overall yield and describing steps like nucleophilic substitution, hydrogenation, and iodination (Dong-ming, 2012).

Pharmacological Research :

- A compound structurally similar to 4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride was studied by Rowley et al. (1997) for its affinity to human dopamine D4 receptors. They found that certain structural modifications improved affinity and selectivity for D4 receptors over D2 and D3 receptors, potentially useful for neurological applications (Rowley et al., 1997).

Chemical and Biological Interactions :

- Research by Li et al. (2015) on a related compound 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, revealed its fungicidal and antiviral activities against tobacco mosaic virus, indicating potential in plant protection or antiviral research (Li et al., 2015).

Future Directions

Piperidine derivatives, including “4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride”, have a wide range of biological activities and are used in various therapeutic applications . They are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the future research directions could involve further exploration of the therapeutic potential of this compound in various diseases.

Mechanism of Action

Target of Action

ETP-45835 Dihydrochloride, also known as 4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride or simply ETP-45835, primarily targets Mnk1 and Mnk2 . These are types of protein kinases that play a crucial role in cellular processes such as cell growth, proliferation, and survival .

Mode of Action

ETP-45835 Dihydrochloride acts as an inhibitor of Mnk1 and Mnk2 . It binds to these kinases, preventing them from performing their usual function. This inhibition is selective, with IC50 values of 575 and 646 nM for Mnk2 and Mnk1 respectively . It exhibits selectivity against a panel of 24 protein kinases, including those upstream of Mnk1/2 .

Biochemical Pathways

The inhibition of Mnk1 and Mnk2 by ETP-45835 Dihydrochloride affects the downstream signaling pathways of these kinases . .

Pharmacokinetics

It’s worth noting that the compound is soluble in water up to 100 mm , which could potentially influence its bioavailability.

Result of Action

The inhibition of Mnk1 and Mnk2 by ETP-45835 Dihydrochloride can lead to changes at the molecular and cellular levels

Biochemical Analysis

Biochemical Properties

ETP-45835 Dihydrochloride interacts with Mnk1 and Mnk2, inhibiting their function . The IC50 values, which measure the effectiveness of the compound in inhibiting biological function, are 575 and 646 nM respectively . This indicates that ETP-45835 Dihydrochloride has a strong affinity for these enzymes and can effectively inhibit their activity at relatively low concentrations .

Cellular Effects

The inhibition of Mnk1 and Mnk2 by ETP-45835 Dihydrochloride can have significant effects on cellular processes . These enzymes are involved in the regulation of protein synthesis and cell signaling pathways . By inhibiting their activity, ETP-45835 Dihydrochloride can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

ETP-45835 Dihydrochloride exerts its effects at the molecular level through binding interactions with Mnk1 and Mnk2 . This binding inhibits the activity of these enzymes, preventing them from catalyzing the phosphorylation of their substrates . This can lead to changes in gene expression and other cellular processes .

Properties

IUPAC Name |

4-(5-piperidin-4-yl-1H-pyrazol-3-yl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.2ClH/c1-5-14-6-2-10(1)12-9-13(17-16-12)11-3-7-15-8-4-11;;/h1-2,5-6,9,11,15H,3-4,7-8H2,(H,16,17);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYCTHXAPLLLSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NN2)C3=CC=NC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3,5-dimethoxyphenyl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2487314.png)

![1'-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2487316.png)

![N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2487317.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2487322.png)

![Isopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2487324.png)

![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)